molecular formula C15H21O5P B14361282 1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate CAS No. 95688-55-4

1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate

Cat. No.: B14361282
CAS No.: 95688-55-4
M. Wt: 312.30 g/mol
InChI Key: RTMVVIBSKOSBIX-UHFFFAOYSA-N
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Description

1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a diethoxyphosphoryl group attached to a phenylprop-2-en-1-yl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate can be achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the use of triethyl phosphonoacetate as a reagent, which is added dropwise to a sodium methoxide solution to prepare a phosphonate anion . The phosphonate anion then reacts with an appropriate aldehyde or ketone to form the desired product with high regioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the HWE reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonate esters.

Scientific Research Applications

1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the enzyme IGPD, which is crucial for the biosynthesis of histidine in plants . This inhibition disrupts the growth and development of weeds, making it an effective herbicide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit IGPD makes it particularly valuable in herbicidal applications, setting it apart from other phosphonate esters.

Properties

CAS No.

95688-55-4

Molecular Formula

C15H21O5P

Molecular Weight

312.30 g/mol

IUPAC Name

(1-diethoxyphosphoryl-3-phenylprop-2-enyl) acetate

InChI

InChI=1S/C15H21O5P/c1-4-18-21(17,19-5-2)15(20-13(3)16)12-11-14-9-7-6-8-10-14/h6-12,15H,4-5H2,1-3H3

InChI Key

RTMVVIBSKOSBIX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C=CC1=CC=CC=C1)OC(=O)C)OCC

Origin of Product

United States

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